![molecular formula C8H20ClN5 B13056232 N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its stability and reactivity, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride typically involves multiple steps. One common method includes the reaction of isopropylamine with a suitable carbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Industrial methods also focus on cost-effectiveness and scalability, making the process suitable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Propan-2-yl)-2-{[4-(propan-2-yloxy)phenyl]amino}propanamide
- N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide
- N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide
Uniqueness
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride is unique due to its specific structure and reactivity. It exhibits distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C8H20ClN5 |
|---|---|
Molekulargewicht |
221.73 g/mol |
IUPAC-Name |
1-carbamimidoyl-1,2-di(propan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H19N5.ClH/c1-5(2)12-8(11)13(6(3)4)7(9)10;/h5-6H,1-4H3,(H3,9,10)(H2,11,12);1H |
InChI-Schlüssel |
JCXVOGJIMJIDKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=C(N)N(C(C)C)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


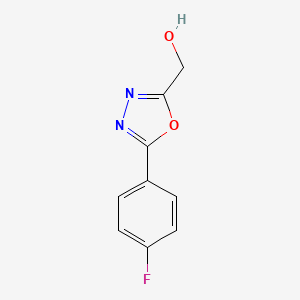
![ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate](/img/structure/B13056163.png)
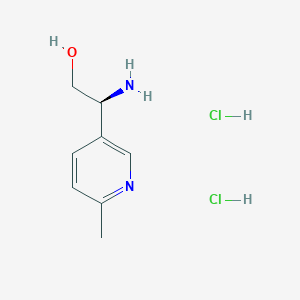
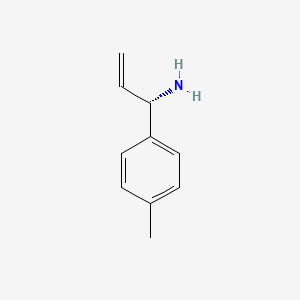
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate](/img/structure/B13056184.png)
![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
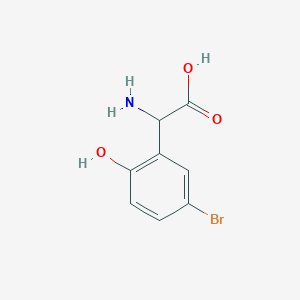
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B13056190.png)
![(3E)-1-(4-chlorophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]prop-1-en-1-ol](/img/structure/B13056194.png)
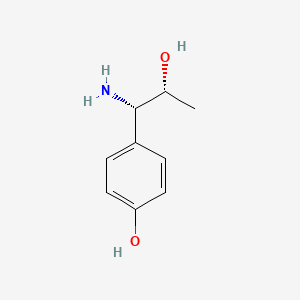
![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
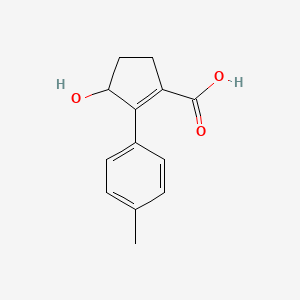

![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
